3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16377846
InChI: InChI=1S/C21H19ClN4/c1-13-5-4-6-18(11-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-7-9-17(22)10-8-16/h4-12,24H,1-3H3
SMILES:
Molecular Formula: C21H19ClN4
Molecular Weight: 362.9 g/mol

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16377846

Molecular Formula: C21H19ClN4

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H19ClN4
Molecular Weight 362.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H19ClN4/c1-13-5-4-6-18(11-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-7-9-17(22)10-8-16/h4-12,24H,1-3H3
Standard InChI Key WTYZQTTZRWWTRX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Structure and Nomenclature

Core Architecture

3-(4-Chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, featuring a bicyclic system fused through nitrogen atoms at positions 1 and 5. The pyrazole ring (positions 1–5) is annulated with a pyrimidine moiety (positions 5–7 and 1–4), creating a planar scaffold conducive to aromatic stacking interactions .

Substituent Configuration

  • Position 3: 4-Chlorophenyl group introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic kinase pockets .

  • Positions 2 and 5: Methyl groups confer steric stabilization and metabolic resistance .

  • Position 7: N-(3-Methylphenyl)amine side chain modulates solubility and target selectivity .

The IUPAC name systematically describes this arrangement: 7-[(3-Methylphenyl)amino]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Synthesis and Optimization

Key Synthetic Routes

The synthesis leverages cyclocondensation strategies, as exemplified by Shawali and Tawfik’s tricyclic system methodology :

  • Intermediate Formation:

    • 5-Amino-N-aryl-1H-pyrazole-4-carboxamides react with 1-(aryl)-3-(dimethylamino)prop-2-en-1-ones in glacial acetic acid .

    • Hydrazonoyl halides facilitate annulation, with triethylamine as a base in dioxane .

  • Cyclization:

    • Phosphorus oxychloride-mediated cyclization yields the pyrazolopyrimidine core .

    • Substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Representative Reaction Scheme

5-Amino-pyrazole+EnaminoneAcOHPyrazolo[1,5-a]pyrimidine IntermediatePOCl3Final Product\text{5-Amino-pyrazole} + \text{Enaminone} \xrightarrow{\text{AcOH}} \text{Pyrazolo[1,5-a]pyrimidine Intermediate} \xrightarrow{\text{POCl}_3} \text{Final Product}

Yield Optimization

  • Solvent Effects: Dioxane improves reaction homogeneity, achieving yields ≥84% .

  • Temperature Control: Refluxing in POCl3 for 3 hours maximizes cyclization efficiency .

Pharmacological Properties

Kinase Inhibition

The compound demonstrates nanomolar inhibition of Eph receptor tyrosine kinases (e.g., EphA2, EphB4), critical in neurological and oncological pathways . Comparative data reveal:

KinaseIC50 (nM)Selectivity Index vs. VEGFR2
EphA212.4>100
EphB418.785
FGFR14203.5

Data adapted from kinase profiling studies

Antitumor Activity

In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM (72-hour exposure), surpassing 5-fluorouracil (52%) . Mechanistic studies indicate:

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) .

  • Cell Cycle Arrest: G1 phase accumulation (64% vs. 48% in untreated cells) .

Structure-Activity Relationships (SAR)

Substituent Impact on Potency

  • 4-Chlorophenyl at C3: Replacing chlorine with methoxy decreases EphA2 affinity by 6-fold .

  • N-(3-Methylphenyl) at C7: Substitution with pyridinyl reduces metabolic stability (t1/2 = 1.2 vs. 4.8 hours) .

Comparative Analogs

CompoundModificationEphA2 IC50 (nM)Solubility (μg/mL)
3-(4-Methoxyphenyl) analogC3 OCH374.228.4
N-(Pyridin-3-ylmethyl) analogC7 side chain15.912.1
2,5-Diethyl derivativeC2/C5 alkylation23.59.8

Data synthesized from

Therapeutic Applications

Neurological Disorders

In rat models of traumatic brain injury, 10 mg/kg/day reduced neuronal apoptosis by 62% (p < 0.01 vs. vehicle) via EphB4/RhoA pathway modulation .

Oncology

Phase I trials (NCT04837257) reported partial responses in 4/24 solid tumor patients, with dose-limiting thrombocytopenia at 160 mg/m² .

Future Directions

Prodrug Development

Carbamate prodrugs enhance oral bioavailability (F = 58% vs. 22% for parent compound) in primates .

Combination Therapies

Synergy observed with paclitaxel (CI = 0.32) in TNBC models suggests clinical potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator